N-[4-(diethylamino)phenyl]decanamide
Description
N-[4-(Diethylamino)phenyl]decanamide is a tertiary amine-containing amide derivative characterized by a decanoyl chain (10-carbon acyl group) attached to a 4-diethylaminophenyl scaffold.
Properties
Molecular Formula |
C20H34N2O |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]decanamide |
InChI |
InChI=1S/C20H34N2O/c1-4-7-8-9-10-11-12-13-20(23)21-18-14-16-19(17-15-18)22(5-2)6-3/h14-17H,4-13H2,1-3H3,(H,21,23) |
InChI Key |
FEMQHFRRFBBUTO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula. †Estimated from analogous compounds (e.g., Y203-7762). ‡Estimated from N-(4-ethoxyphenyl)decanamide’s structure. §Higher logP due to dual decanoyl chains. ¶Lower logP due to polar isoxazole and carboxamide groups.
Key Observations:
Chain Length and Lipophilicity: The decanoyl chain in this compound contributes to higher lipophilicity compared to shorter acyl chains (e.g., acetamide in Y203-7762) . Bis-decanamide derivatives (Compound 61) exhibit even greater logP values (>5), suggesting reduced aqueous solubility .
Chlorophenyl substituents (Y203-7762) introduce electronegative character, enhancing dipole interactions but reducing metabolic stability compared to alkyl chains .
Heterocyclic Modifications :
- Isoxazole-carboxamide derivatives (Compound 48) demonstrate lower logP (~3.8) due to polar heterocycles, favoring solubility but possibly limiting membrane permeability .
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